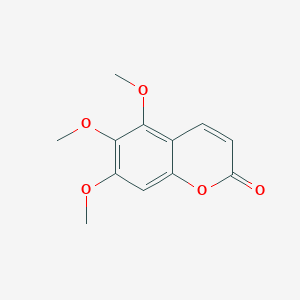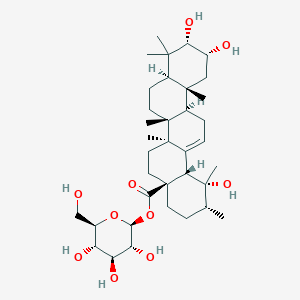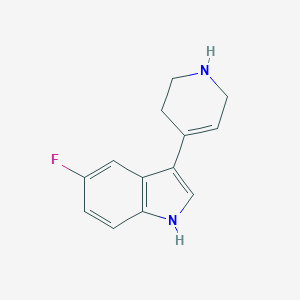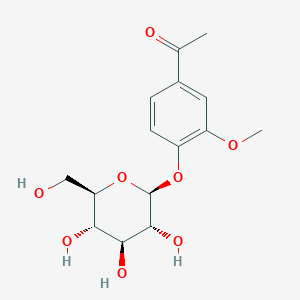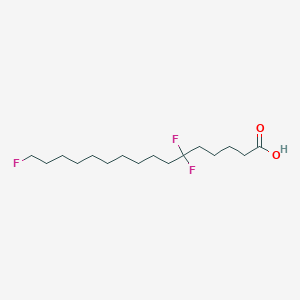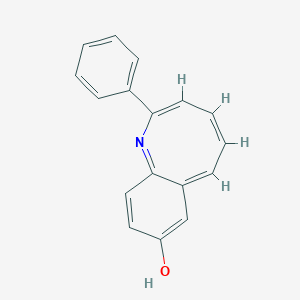
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol, also known as PB28, is a selective androgen receptor modulator (SARM) that has been extensively studied for its potential applications in the fields of medicine and sports science. PB28 has been shown to have a high affinity for androgen receptors, which are responsible for regulating the growth and development of male sex organs, as well as other physiological processes.
Applications De Recherche Scientifique
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been extensively studied for its potential applications in the fields of medicine and sports science. It has been shown to have a high affinity for androgen receptors, which makes it a promising candidate for the treatment of various conditions such as muscle wasting, osteoporosis, and hypogonadism. Additionally, (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been shown to have anabolic effects on muscle tissue, which could be beneficial for athletes looking to enhance their performance.
Mécanisme D'action
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol works by selectively binding to androgen receptors in the body, which are responsible for regulating the growth and development of male sex organs, as well as other physiological processes. This binding activates the androgen receptor, which then triggers a series of cellular responses that lead to increased muscle growth and bone density.
Effets Biochimiques Et Physiologiques
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been shown to have anabolic effects on muscle tissue, which could be beneficial for athletes looking to enhance their performance. Additionally, (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has been shown to increase bone density, which could be beneficial for the treatment of osteoporosis. However, further research is needed to fully understand the biochemical and physiological effects of (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol.
Avantages Et Limitations Des Expériences En Laboratoire
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol has several advantages for lab experiments, including its high affinity for androgen receptors and its anabolic effects on muscle tissue. However, there are also several limitations to using (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol in lab experiments, including its potential side effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol, including its potential applications in the treatment of muscle wasting, osteoporosis, and hypogonadism. Additionally, further research is needed to fully understand the biochemical and physiological effects of (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol and to develop safer and more effective SARMs for use in medicine and sports science.
Méthodes De Synthèse
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol can be synthesized through a multistep process involving the reaction of various reagents and solvents. One method involves the reaction of 2-phenyl-1,2,3,4-tetrahydroisoquinoline with 4-iodobenzaldehyde in the presence of palladium catalysts to form an intermediate compound. This intermediate is then reacted with a Grignard reagent to form (2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol.
Propriétés
Numéro CAS |
134746-11-5 |
|---|---|
Nom du produit |
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol |
Formule moléculaire |
C17H13NO |
Poids moléculaire |
247.29 g/mol |
Nom IUPAC |
(2Z,4Z,6Z)-2-phenyl-1-benzazocin-8-ol |
InChI |
InChI=1S/C17H13NO/c19-15-10-11-17-14(12-15)8-4-5-9-16(18-17)13-6-2-1-3-7-13/h1-12,19H/b5-4-,8-4?,9-5?,14-8-,16-9-,18-16?,18-17? |
Clé InChI |
DLUVDUDDNZLZCS-KDFWHVBTSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C/2=C/C=C\C=C/3\C=C(C=CC3=N2)O |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=C3C=C(C=CC3=N2)O |
Synonymes |
hypodematine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



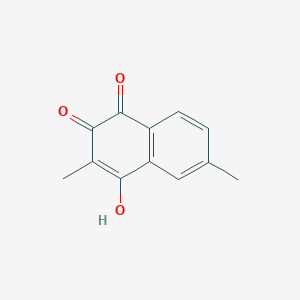
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)
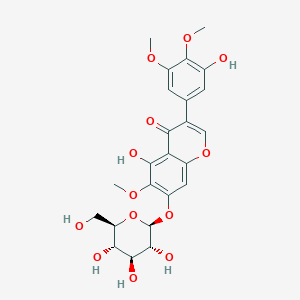
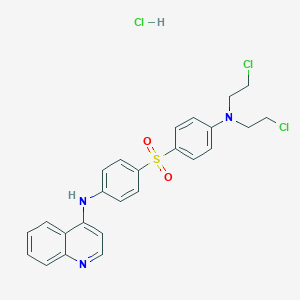
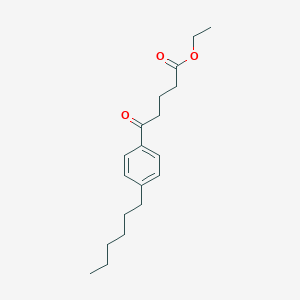
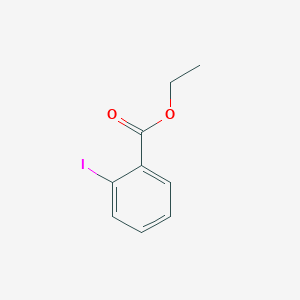
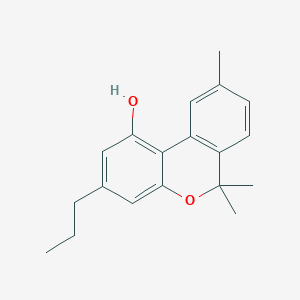
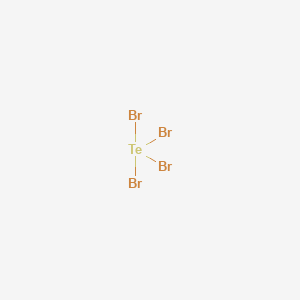
![14-Ethoxy-13-methyl-13,14-dihydro-[1,3]dioxolo[4',5':4,5]benzo[1,2-c][1,3]dioxolo[4,5-i]phenanthridine](/img/structure/B162206.png)
